2-(2-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
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Overview
Description
2-(2-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is an organic compound that features a methoxyphenyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The initial step involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-(1H-tetrazol-1-yl)aniline to form the desired acetamide.
Reaction Conditions: The reactions are generally carried out under anhydrous conditions with appropriate solvents such as dichloromethane or tetrahydrofuran. The use of a base like triethylamine can facilitate the acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Products include 2-(2-hydroxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide.
Reduction: Products include this compound with an amine group.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
2-(2-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group and tetrazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-(2-hydroxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(2-methoxyphenyl)-N-[4-(1H-imidazol-1-yl)phenyl]acetamide: Similar structure but with an imidazole ring instead of a tetrazole ring.
Uniqueness
2-(2-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is unique due to the presence of both a methoxyphenyl group and a tetrazole ring, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[4-(tetrazol-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-23-15-5-3-2-4-12(15)10-16(22)18-13-6-8-14(9-7-13)21-11-17-19-20-21/h2-9,11H,10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMORQJXLCIDOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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